(R)-2-(4-Fluorophenyl)piperidine hydrochloride (R)-2-(4-Fluorophenyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13495329
InChI: InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H/t11-;/m1./s1
SMILES: C1CCNC(C1)C2=CC=C(C=C2)F.Cl
Molecular Formula: C11H15ClFN
Molecular Weight: 215.69 g/mol

(R)-2-(4-Fluorophenyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC13495329

Molecular Formula: C11H15ClFN

Molecular Weight: 215.69 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(4-Fluorophenyl)piperidine hydrochloride -

Specification

Molecular Formula C11H15ClFN
Molecular Weight 215.69 g/mol
IUPAC Name (2R)-2-(4-fluorophenyl)piperidine;hydrochloride
Standard InChI InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H/t11-;/m1./s1
Standard InChI Key YAVUREZBMQVFFY-RFVHGSKJSA-N
Isomeric SMILES C1CCN[C@H](C1)C2=CC=C(C=C2)F.Cl
SMILES C1CCNC(C1)C2=CC=C(C=C2)F.Cl
Canonical SMILES C1CCNC(C1)C2=CC=C(C=C2)F.Cl

Introduction

Structural Characteristics and Physicochemical Properties

The molecular architecture of (R)-2-(4-Fluorophenyl)piperidine hydrochloride combines a six-membered piperidine ring with a para-fluorinated phenyl group. The stereochemistry at the second carbon (R-configuration) is critical for its enantioselective interactions with biological systems. Key physicochemical properties include:

  • Molecular Formula: C₁₁H₁₅ClFN

  • Molecular Weight: 215.69 g/mol (calculated from atomic masses)

  • Chirality: The (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart, a common feature in bioactive piperidines .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of (R)-2-(4-Fluorophenyl)piperidine hydrochloride involves multi-step processes to achieve enantiomeric purity and structural integrity. A representative pathway, derived from patent literature , includes:

  • Condensation: 4-Fluorobenzaldehyde reacts with a malonate derivative (e.g., diethyl malonate) in the presence of a base (e.g., sodium ethoxide) to form a β-keto ester intermediate.

  • Cyclization: The intermediate undergoes intramolecular cyclization under acidic conditions, forming a piperidinone scaffold.

  • Stereoselective Reduction: Catalytic hydrogenation or borohydride-mediated reduction yields the trans-piperidine diastereomer, with subsequent resolution to isolate the (R)-enantiomer.

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.

Table 1: Critical Reaction Parameters in Synthesis

StepReagents/ConditionsYield Optimization Strategies
CondensationNaOEt, EtOAc, 4-fluorobenzaldehydeExcess malonate to drive equilibrium
CyclizationH₂SO₄, refluxControlled temperature to minimize byproducts
ResolutionChiral resolving agents (e.g., tartaric acid)Solvent selection for crystallization

Industrial Scalability

Patent data highlight advancements in continuous flow synthesis and catalytic asymmetric hydrogenation, which improve yield (≥75%) and enantiomeric excess (≥98%) . For instance, transition metal catalysts (e.g., Ru-BINAP complexes) enable efficient stereocontrol during the reduction step, reducing reliance on post-synthetic resolution.

CompoundTarget Affinity (Ki, nM)Selectivity Ratio (SERT/NET)
(R)-2-(4-Fluorophenyl)piperidineNot reported (hypothesized <100)Estimated 1:1
Duloxetine (Reference SNRI)0.8 (SERT), 7.5 (NET)9.4

Histamine H₃ Receptor Antagonism

The piperidine core is a hallmark of histamine H₃ receptor antagonists, which modulate cognitive and wake-promoting pathways. Fluorine substitution at the para position may enhance blood-brain barrier penetration, a property observed in related compounds like pitolisant .

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step resolution processes increase production costs.

  • Pharmacokinetic Data: Absence of in vivo ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles hinders clinical translation.

Ongoing research priorities involve:

  • Developing enantioselective syntheses to bypass resolution steps.

  • Screening against orphan GPCRs (G-protein-coupled receptors) to identify novel targets.

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